2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate
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Overview
Description
2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of p-tolylacetic acid with 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also important aspects of the industrial process to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic hydrogen atoms can be substituted with various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The aromatic and heterocyclic structures allow for strong interactions with various molecular targets, including proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(p-tolyl)ethyl cinnamate
- 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 4-hydroxy-2-quinolones
Uniqueness
2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-13-3-5-14(6-4-13)18(23)12-28-21(26)15-7-8-16-17(11-15)20(25)22(19(16)24)9-10-27-2/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKWOBYKZTXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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